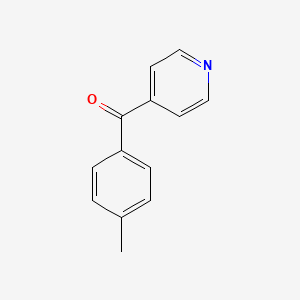

Methanone, (4-methylphenyl)-4-pyridinyl-

Description

Contextualization within Modern Organic and Medicinal Chemistry Research

The core structure of Methanone (B1245722), (4-methylphenyl)-4-pyridinyl-, which features a pyridine (B92270) ring linked to a carbonyl group and a substituted phenyl ring, places it within the family of diaryl ketones. This structural motif is a cornerstone in modern organic synthesis and medicinal chemistry. Pyridine derivatives are integral to a vast number of pharmaceuticals and bioactive molecules due to the nitrogen atom's ability to form hydrogen bonds and act as a basic center, influencing solubility, receptor binding, and metabolic stability. jchemrev.comacs.org

The ketone functional group itself is a privileged scaffold in drug discovery, known for its participation in various biological interactions. numberanalytics.com The combination of a pyridine ring and a ketone, as seen in aryl pyridinyl methanones, creates a molecule with a specific three-dimensional arrangement of atoms and electronic properties that can be finely tuned through substitution on either aromatic ring. This allows for the systematic exploration of structure-activity relationships (SAR) in drug design. Although direct research on (4-methylphenyl)-4-pyridinyl-methanone is scarce, its fundamental structure suggests potential for investigation as an intermediate in organic synthesis or as a candidate for biological screening.

Overview of Related Pyridinyl Ketone Derivatives in Scientific Literature

The scientific literature is replete with studies on pyridinyl ketone derivatives, highlighting their significance. For instance, isomers such as 2-benzoyl-pyridines have been extensively studied as tubulin polymerization inhibitors, demonstrating potent antiproliferative properties against cancer cell lines. nih.gov The position of the aryl group on the pyridine ring significantly influences the biological activity, underscoring the importance of isomeric purity in such studies.

Furthermore, aminobenzophenones, which share the diaryl ketone core, have been identified as potent p38 MAP kinase inhibitors with significant anti-inflammatory activity. drugbank.com The synthesis and biological evaluation of various substituted aryl pyridinyl ketones have revealed their potential as antimalarial agents and inhibitors of various enzymes. nih.gov These studies often involve the synthesis of a library of related compounds to elucidate the impact of different substituents on a particular biological target. It is within such libraries that a compound like Methanone, (4-methylphenyl)-4-pyridinyl- might be synthesized and tested, even if not the primary focus of the publication.

Below is a table summarizing the biological activities of some representative pyridinyl ketone derivatives:

| Derivative Class | Example Compound(s) | Biological Activity |

| 2-Benzoyl-pyridines | 6-Aryl-2-benzoyl-pyridines | Tubulin Polymerization Inhibitors, Antiproliferative nih.gov |

| Aminobenzophenones | (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | p38 MAP Kinase Inhibitors, Anti-inflammatory drugbank.com |

| Substituted Pyridines | Various synthesized derivatives | Antimalarial nih.gov |

| Pyridine Carboxamides | 3,6-disubstituted pyridine carboxamides | Glucokinase Activators (potential antidiabetic) jchemrev.com |

Current Research Significance and Future Directions for Methanone, (4-methylphenyl)-4-pyridinyl-

The current research significance of Methanone, (4-methylphenyl)-4-pyridinyl- appears to be largely potential rather than realized. Given the established biological activities of its structural analogs, this compound represents an unexplored area of chemical space. The presence of the 4-methylphenyl group, also known as a p-tolyl group, can influence the molecule's lipophilicity and steric profile, which in turn could affect its interaction with biological targets.

Future research directions for this specific compound would logically begin with its efficient and scalable synthesis. Standard synthetic methodologies for aryl ketones, such as Friedel-Crafts acylation or the oxidation of secondary alcohols, could be adapted for its preparation. vensel.org Following a successful synthesis and full characterization (including NMR, IR, and mass spectrometry), the compound could be subjected to a battery of biological screenings.

Potential areas for future investigation include:

Enzyme Inhibition Assays: Screening against a panel of kinases, proteases, or other enzymes implicated in disease.

Antimicrobial and Antifungal Activity: Testing against a range of pathogenic bacteria and fungi.

Anticancer Screening: Evaluating its cytotoxic effects on various cancer cell lines.

Material Science Applications: Investigating its potential as a ligand for metal complexes or as a building block for functional polymers.

The exploration of Methanone, (4-methylphenyl)-4-pyridinyl- and its derivatives could lead to the discovery of novel therapeutic agents or materials with unique properties. The foundation laid by the extensive research on related pyridinyl ketones provides a strong rationale for the future investigation of this particular molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMJOPYGJGOYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536858 | |

| Record name | (4-Methylphenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-30-2 | |

| Record name | (4-Methylphenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methanone, 4 Methylphenyl 4 Pyridinyl

Established Synthetic Pathways for the Methanone (B1245722), (4-methylphenyl)-4-pyridinyl- Core Structure

The construction of the (4-methylphenyl)(pyridin-4-yl)methanone framework can be achieved through several conventional and contemporary synthetic methodologies. These approaches primarily involve the formation of the carbon-carbon bond between the p-tolyl and 4-pyridinyl moieties via a carbonyl linker.

Traditional methods for the synthesis of diaryl ketones, including (4-methylphenyl)(pyridin-4-yl)methanone, predominantly rely on classical reactions such as Friedel-Crafts acylation and Grignard reactions.

Friedel-Crafts Acylation: This well-established method involves the reaction of an acylating agent with an aromatic substrate in the presence of a Lewis acid catalyst. For the synthesis of the target molecule, this would typically involve the acylation of toluene (B28343) with an isonicotinoyl derivative, such as isonicotinoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). The methyl group on the toluene ring is an ortho-, para-director; however, acylation at the para-position is generally favored due to reduced steric hindrance, leading to the desired (4-methylphenyl)(pyridin-4-yl)methanone. libretexts.org A key challenge in this approach is the potential for the Lewis acid to coordinate with the nitrogen atom of the pyridine (B92270) ring, which can deactivate the catalyst and hinder the reaction. quora.com Careful control of reaction conditions is therefore crucial.

Grignard Reaction: An alternative and widely used approach is the reaction of a Grignard reagent with a suitable pyridine derivative. Specifically, p-tolylmagnesium bromide can be reacted with a 4-substituted pyridine, such as 4-cyanopyridine (B195900) (isonicotinonitrile). The nucleophilic p-tolyl group attacks the electrophilic carbon of the nitrile, and subsequent hydrolysis of the intermediate imine yields the desired ketone. This method offers a robust route to unsymmetrical diaryl ketones.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Toluene | Isonicotinoyl chloride | Methanone, (4-methylphenyl)-4-pyridinyl- | Friedel-Crafts Acylation |

| p-Tolylmagnesium bromide | 4-Cyanopyridine | Methanone, (4-methylphenyl)-4-pyridinyl- | Grignard Reaction |

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and efficient processes. For the synthesis of (4-methylphenyl)(pyridin-4-yl)methanone and its analogs, techniques such as microwave-assisted synthesis and solvent-free reactions are particularly relevant.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purer products in shorter reaction times compared to conventional heating methods. nih.gov The synthesis of various heterocyclic compounds, including pyridine derivatives, has been shown to be amenable to microwave-assisted conditions. foliamedica.bgnih.gov This technique can be applied to both Friedel-Crafts acylation and Grignard reactions, potentially reducing the required amount of catalyst and solvent.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and can simplify product purification. The synthesis of 2,4,6-triarylpyridines has been successfully achieved under solvent-free conditions, highlighting the potential for applying this approach to the synthesis of related pyridinyl ketones. researchgate.nettandfonline.com Mechanochemical methods, such as ball milling, also offer a solvent-free alternative for the synthesis of alkyl-aryl ketones. mdpi.com

| Green Chemistry Technique | Advantages | Potential Application |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced side products | Synthesis of (4-methylphenyl)(pyridin-4-yl)methanone via Friedel-Crafts or Grignard reactions |

| Solvent-Free Synthesis | Reduced waste, simplified purification, potential for catalysis | Synthesis of (4-methylphenyl)(pyridin-4-yl)methanone and its analogs |

Derivatization Strategies and Analogue Synthesis for Functionalization

The core structure of (4-methylphenyl)(pyridin-4-yl)methanone serves as a versatile scaffold for the synthesis of a wide range of derivatives and analogs with tailored properties. Functionalization can be achieved by introducing substituents on either the p-tolyl or the 4-pyridinyl ring, or by replacing these moieties with other aromatic or heterocyclic systems.

The introduction of various functional groups onto the aromatic rings of (4-methylphenyl)(pyridin-4-yl)methanone can significantly influence its electronic, steric, and physicochemical properties. This is a common strategy in drug discovery to optimize the biological activity of a lead compound. For instance, the structure-activity relationship of 4-pyridones as potential antimalarial agents has been systematically studied by varying substituents. nih.gov Similarly, the antiproliferative activity of pyridine derivatives has been shown to be dependent on the number and position of substituents like methoxy (B1213986) groups. nih.gov

Common derivatization reactions include:

Electrophilic Aromatic Substitution: The p-tolyl ring can be further functionalized through reactions such as nitration, halogenation, or further Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by an appropriate leaving group.

Modification of the Methyl Group: The methyl group on the tolyl ring can be a site for further chemical transformations, such as oxidation or halogenation, to introduce additional functionality.

The synthesis of analogs of (4-methylphenyl)(pyridin-4-yl)methanone can involve variations in the substitution pattern on the existing rings or the replacement of one or both aromatic rings with other heterocyclic systems. The synthesis of substituted pyridine-based sulfonamides has been explored for their potential as antidiabetic agents. eurjchem.com Furthermore, the synthesis of thioflavones and their pyridyl analogs demonstrates the versatility of incorporating different heterocyclic rings into such ketone frameworks. koreascience.kr The synthesis of various pyridine-containing heterocycles is an active area of research, driven by their diverse biological activities. nih.govmdpi.comresearchgate.net

Exploration of Reaction Mechanisms Involving the Methanone, (4-methylphenyl)-4-pyridinyl- Moiety

Understanding the reaction mechanisms involving the (4-methylphenyl)(pyridin-4-yl)methanone moiety is crucial for optimizing existing synthetic routes and designing novel chemical transformations.

Mechanism of Friedel-Crafts Acylation: The Friedel-Crafts acylation of toluene with isonicotinoyl chloride proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich toluene ring, preferentially at the para position, to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores the aromaticity of the ring and yields the final ketone product. libretexts.orgchegg.comyoutube.comscribd.com A competing reaction is the coordination of the Lewis acid to the pyridine nitrogen, which can be minimized by careful control of the reaction conditions. quora.com

Mechanism of Grignard Reaction: The reaction of p-tolylmagnesium bromide with 4-cyanopyridine involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile group. nih.govnumberanalytics.comlibretexts.orgmasterorganicchemistry.comyoutube.com The highly polarized carbon-magnesium bond in the Grignard reagent results in a carbanionic character on the p-tolyl group, making it a potent nucleophile. The initial addition forms a magnesium salt of an imine, which upon acidic or basic workup, hydrolyzes to the corresponding ketone.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of specific nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR analysis provides information about the number, connectivity, and environment of hydrogen atoms in the molecule. For Methanone (B1245722), (4-methylphenyl)-4-pyridinyl-, the expected ¹H NMR spectrum would show distinct signals corresponding to the protons on the 4-methylphenyl (tolyl) and 4-pyridinyl rings.

The protons of the pyridinyl ring typically appear as two sets of doublets in the aromatic region. The protons ortho to the nitrogen atom (at the 2 and 6 positions) are expected to resonate further downfield due to the electron-withdrawing effect of the nitrogen. The protons meta to the nitrogen (at the 3 and 5 positions) would appear slightly upfield in comparison.

On the 4-methylphenyl ring, the protons ortho to the carbonyl group would appear as a doublet, and the protons meta to the carbonyl group would also present as a doublet, slightly upfield. The methyl group protons would give a characteristic singlet signal in the aliphatic region, typically around 2.4 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridinyl H-2, H-6 | Downfield (Aromatic) | Doublet |

| Pyridinyl H-3, H-5 | Aromatic | Doublet |

| 4-Methylphenyl H-2', H-6' | Aromatic | Doublet |

| 4-Methylphenyl H-3', H-5' | Aromatic | Doublet |

| Methyl (-CH₃) | Upfield (Aliphatic) | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of Methanone, (4-methylphenyl)-4-pyridinyl-, would display distinct signals for each unique carbon atom.

The carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield, typically in the range of 190-200 ppm. The carbon atoms of the pyridinyl ring will show signals in the aromatic region, with the carbons adjacent to the nitrogen (C-2 and C-6) and the carbon attached to the carbonyl group (C-4) being the most deshielded within that ring system. The carbons of the 4-methylphenyl ring will also resonate in the aromatic region, with their specific shifts influenced by the electron-donating methyl group and the electron-withdrawing carbonyl group. The methyl carbon will give a signal in the aliphatic region, typically upfield around 20-25 ppm.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

Nitrogen-15 NMR spectroscopy is a specialized technique used to probe the electronic environment of nitrogen atoms. For Methanone, (4-methylphenyl)-4-pyridinyl-, a ¹⁵N NMR spectrum would show a single resonance corresponding to the nitrogen atom in the pyridine (B92270) ring. The chemical shift of this nitrogen would be indicative of the electronic effects of the attached 4-methylbenzoyl group.

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Methanone, (4-methylphenyl)-4-pyridinyl-, would exhibit characteristic absorption bands corresponding to its key functional groups. A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group of the ketone.

The spectrum would also show multiple bands in the 1400-1600 cm⁻¹ region, which are characteristic of the C=C and C=N stretching vibrations within the aromatic pyridinyl and phenyl rings. C-H stretching vibrations for the aromatic rings would appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

Interactive Data Table: Key FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1665 | Strong |

| C=C, C=N (Aromatic) | 1400-1600 | Medium-Strong |

| C-H (Aromatic) | >3000 | Medium |

| C-H (Methyl) | <3000 | Medium |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, including UV-Visible absorption, provides information about the electronic transitions within a molecule. The spectrum of Methanone, (4-methylphenyl)-4-pyridinyl-, is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system formed by the two aromatic rings and the carbonyl group will give rise to intense π → π* transitions at shorter wavelengths (in the UV region). A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is expected at a longer wavelength.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no specific UV-Vis spectroscopic data published for Methanone, (4-methylphenyl)-4-pyridinyl-. This type of analysis would typically provide insights into the electronic transitions within the molecule, revealing information about its conjugation and chromophores. The absorption maxima (λmax) and molar absorptivity (ε) values are key parameters obtained from UV-Vis spectroscopy. Without experimental data, a discussion of these properties for the title compound remains speculative.

Photoluminescence (PL) Spectroscopy

Similarly, no photoluminescence data for Methanone, (4-methylphenyl)-4-pyridinyl- has been found in the reviewed literature. PL spectroscopy is used to investigate the emission properties of a molecule after it absorbs light. This analysis would provide information on the compound's fluorescence or phosphorescence, including its emission wavelengths and quantum yield, which are crucial for understanding its potential applications in areas such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, which would confirm the molecular weight and provide insights into the fragmentation pattern of Methanone, (4-methylphenyl)-4-pyridinyl-, is not available. Such data is fundamental for the structural elucidation of a compound. The analysis would involve determining the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, allowing for the confirmation of the elemental composition and connectivity of the molecule.

Crystallographic Analysis of Methanone, (4-methylphenyl)-4-pyridinyl-: Data Unavailability

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the specific single-crystal X-ray diffraction data for the compound Methanone, (4-methylphenyl)-4-pyridinyl- is not publicly available. This includes detailed information regarding its crystal system, space group, precise molecular conformation in the solid state, and specific intermolecular interactions.

Despite extensive searches for dedicated studies on this compound, no published crystallographic reports were identified. As a result, the requested detailed analysis and data tables for the following sections cannot be provided:

Crystallographic Analysis and Solid State Structure of Methanone, 4 Methylphenyl 4 Pyridinyl and Its Derivatives

Crystal Packing and Supramolecular Architecture

While crystallographic data exists for structurally similar compounds and isomers, the strict requirement to focus solely on Methanone (B1245722), (4-methylphenyl)-4-pyridinyl- and to not introduce information outside of this direct scope prevents the use of analogous data to infer or model the structural properties of the target compound.

Therefore, a scientifically accurate and thorough article adhering to the provided outline cannot be generated at this time due to the absence of the necessary experimental data in the public domain.

Computational and Theoretical Chemistry Studies of Methanone, 4 Methylphenyl 4 Pyridinyl

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular geometries, electronic properties, and spectra. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these computational explorations.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized, lowest-energy (ground state) geometry of molecules. nih.gov This process involves calculating the electron density of the system to derive its energy and, consequently, its most stable three-dimensional structure. For complex organic molecules like Methanone (B1245722), (4-methylphenyl)-4-pyridinyl-, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G* or higher), can predict key structural parameters. nih.govscispace.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. benasque.orgbenasque.org This method is highly effective for simulating electronic absorption spectra, such as UV-Visible spectra, by calculating the energies of electronic transitions from the ground state to various excited states. chemrxiv.orgnih.gov

Key properties derived from TD-DFT calculations include the maximum absorption wavelength (λmax), excitation energies (E), and oscillator strengths (f). The oscillator strength is a dimensionless quantity that indicates the probability of a specific electronic transition occurring upon absorption of light. researchgate.net Transitions with higher oscillator strengths correspond to more intense absorption bands in the experimental spectrum. For aromatic ketones, these transitions typically involve π→π* and n→π* excitations associated with the phenyl rings, the pyridinyl moiety, and the carbonyl group. researchgate.net

Computational studies on analogous aromatic ketones demonstrate that TD-DFT calculations can accurately predict their optical properties. chemrxiv.orgthesciencepublishers.com For Methanone, (4-methylphenyl)-4-pyridinyl-, TD-DFT would be used to predict its UV-Vis spectrum, identifying the primary electronic transitions and helping to rationalize its color and photophysical behavior.

Table 1: Representative TD-DFT Calculated Optical Properties for an Analogous Compound This table presents data for an analogous compound to illustrate typical TD-DFT outputs.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.50 | 354 | 0.015 | n→π |

| S2 | 4.19 | 296 | 0.450 | π→π |

| S3 | 4.55 | 272 | 0.210 | π→π* |

Analysis of Electronic Structure and Reactivity Descriptors

Beyond geometry and spectra, computational methods are used to calculate a range of descriptors that explain a molecule's electronic structure and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its capacity to donate electrons (nucleophilicity). The energy of the LUMO (ELUMO) is related to its electron affinity and its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive. researchgate.net

For Methanone, (4-methylphenyl)-4-pyridinyl-, the HOMO is expected to be distributed primarily over the electron-rich 4-methylphenyl ring, while the LUMO would likely be localized on the electron-accepting pyridinyl ring and the carbonyl group.

Table 2: Representative FMO Properties for Analogous Aromatic Ketones This table presents data for analogous compounds to illustrate typical FMO analysis outputs.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Analog 1 | -6.10 | -2.26 | 3.84 |

| Analog 2 | -5.92 | -2.50 | 3.42 |

| Analog 3 | -5.87 | -2.85 | 3.02 |

Global reactivity descriptors such as chemical hardness (η) and softness (S) can be derived from FMO energies. Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. It is calculated using the formula:

η = (ELUMO - EHOMO) / 2

A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. researchgate.net Chemical softness is the reciprocal of hardness (S = 1/η) and represents the molecule's polarizability. "Soft" molecules have a small energy gap and are more reactive. These parameters provide a quantitative scale for the reactivity predicted by the HOMO-LUMO gap. thaiscience.info

Table 3: Representative Reactivity Descriptors for Analogous Compounds This table presents data derived from the FMO energies in Table 2.

| Compound | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV-1) |

|---|---|---|

| Analog 1 | 1.92 | 0.52 |

| Analog 2 | 1.71 | 0.58 |

| Analog 3 | 1.51 | 0.66 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the distribution of charge and predicting how a molecule will interact with other species. The MEP map reveals regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue).

Red/Yellow Regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. These are the nucleophilic sites of the molecule.

Blue Regions: Indicate positive electrostatic potential and are susceptible to nucleophilic attack. These are the electrophilic sites.

Green Regions: Represent neutral or near-zero potential.

For Methanone, (4-methylphenyl)-4-pyridinyl-, the MEP map would be expected to show the most negative potential (red) localized around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridinyl ring. thaiscience.info These sites represent the primary centers for interactions with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings, indicating potential sites for nucleophilic interaction. researchgate.net

Lack of Specific Research Data for Methanone, (4-methylphenyl)-4-pyridinyl-

Following a comprehensive search for computational and theoretical chemistry studies on the compound Methanone, (4-methylphenyl)-4-pyridinyl- , it has been determined that there is a notable absence of specific published research literature covering the detailed analyses requested. While general principles of the computational methods outlined are well-established, their direct application and the resulting specific data for this particular molecule are not available in the public domain based on the conducted searches.

Therefore, the generation of a detailed article with specific research findings, data tables, and in-depth analysis for the following sections is not possible:

Computational Insights into Conformational Preferences and Tautomerism

Without dedicated scholarly articles or database entries that have performed these specific quantum chemical calculations on Methanone, (4-methylphenyl)-4-pyridinyl-, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on sourced data.

Further research in the field of computational chemistry may, in the future, include studies on this compound, which would then enable the creation of such a detailed article. At present, the necessary foundational research is not available.

Exploration of Advanced Applications in Materials Science and Catalysis

Nonlinear Optical (NLO) Properties and Potential as NLO Materials

Organic materials with π-conjugated systems are of significant interest for nonlinear optical (NLO) applications, which are crucial for technologies like optical signal processing and communication. frontiersin.org The NLO response in these molecules, particularly the second-order hyperpolarizability, is often enhanced by creating a "push-pull" system with electron-donating and electron-accepting groups connected by a π-bridge. mdpi.com

Theoretical and Experimental Assessment of Hyperpolarizability

Direct experimental or theoretical assessments of the hyperpolarizability for Methanone (B1245722), (4-methylphenyl)-4-pyridinyl- are not extensively documented in publicly available literature. However, the NLO properties of this molecule can be inferred from its structure and studies on analogous compounds. The investigation of novel organic compounds for their NLO properties is a continuing field of research, often involving both theoretical calculations using methods like Density Functional Theory (DFT) and experimental techniques such as Hyper-Rayleigh Scattering. researchgate.netrsc.org For many organic materials, theoretical calculations have been shown to be in good agreement with experimental results, providing a valuable tool for predicting NLO behavior. rsc.org

The hyperpolarizability values for related organic compounds can vary significantly based on their specific molecular structure. Below is a table of computed first hyperpolarizability (β) and second hyperpolarizability (γ) values for a promising acridine–2,4-dihydroxybenzaldehyde cocrystal, illustrating the magnitude of NLO response in related organic systems.

Table 1: Calculated NLO Properties of an Acridine–2,4-dihydroxybenzaldehyde Cocrystal

| Property | Calculated Value |

|---|---|

| First Hyperpolarizability (β) | 5.63 × 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 62.27 × 10⁻³⁶ esu |

Data sourced from a study on a novel cocrystal, provided for comparative context. mdpi.com

Structure-Property Relationships for Enhanced NLO Responses

The NLO response of a molecule is intrinsically linked to its electronic structure. Key relationships include:

Donor-π-Acceptor (D-π-A) Framework : Enhanced hyperpolarizability is often achieved by functionalizing a π-conjugated system with an electron donor and an electron acceptor group. mdpi.com In Methanone, (4-methylphenyl)-4-pyridinyl-, the 4-methylphenyl (tolyl) group acts as a mild electron donor, while the pyridinyl ring, particularly its nitrogen atom, serves as an electron-accepting moiety. The carbonyl group acts as the π-bridge facilitating intramolecular charge transfer.

π-Conjugation Length : Modifying the π-conjugated linker between the donor and acceptor groups can significantly impact the NLO response. frontiersin.org

Energy Gap : A smaller energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) typically correlates with a larger NLO response, as it indicates greater charge transfer potential. mdpi.com

Structural tailoring, such as altering the position of the nitrogen in the pyridine (B92270) ring or changing the substituent on the phenyl ring, can fine-tune these electronic properties to optimize the NLO response.

Roles in Polymer Chemistry and Advanced Materials Development (e.g., as Photoinitiators)

Benzophenone (B1666685) and its derivatives are among the most widely used classes of photoinitiators in polymer chemistry. chemrxiv.org These compounds can absorb UV or visible light and generate reactive species that initiate polymerization reactions, a process known as photocuring, which is essential for inks, coatings, and adhesives. chemrxiv.org

As a derivative of benzophenone, Methanone, (4-methylphenyl)-4-pyridinyl- is expected to function as a photoinitiator. Photoinitiators are generally classified into two types:

Type I Photoinitiators : Undergo unimolecular bond cleavage upon irradiation to form free radicals.

Type II Photoinitiators : Undergo a bimolecular reaction where the photoinitiator in its excited state interacts with a co-initiator (like an amine) to generate radicals.

Benzophenones are classic Type II photoinitiators. Upon UV excitation, the benzophenone molecule transitions to an excited triplet state. It then abstracts a hydrogen atom from a synergistic molecule (a hydrogen donor), creating two distinct radicals that can both initiate polymerization. The efficiency of this process is linked to the degree of π-conjugation and delocalization within the molecule, which can be tuned by substituents. chemrxiv.org The presence of the tolyl and pyridinyl groups in Methanone, (4-methylphenyl)-4-pyridinyl- would influence its absorption spectrum and the reactivity of its excited state.

Applications as Reagents in Complex Organic Synthesis

While specific applications of the 4-pyridinyl isomer in complex organic syntheses are not widely reported, its isomer, (4-Methylphenyl)-2-pyridinylmethanone, is known to be a useful reactant in organic synthesis. cymitquimica.com Ketones are versatile functional groups that participate in a wide range of reactions. The presence of the pyridinyl and tolyl groups offers additional sites for functionalization.

Generally, pyridyl ketones can be used as precursors in the synthesis of more complex heterocyclic systems and other valuable molecules. For instance, the carbonyl group can undergo nucleophilic addition reactions with Grignard reagents or organolithium compounds to produce tertiary alcohols.

Investigation of Catalytic Activities and Mechanisms

Methanone, (4-methylphenyl)-4-pyridinyl- is not typically investigated for its intrinsic catalytic activity. However, molecules containing pyridyl-ketone scaffolds are of great interest as ligands in coordination chemistry and catalysis. acs.org The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as a bidentate chelate, binding to a metal center to form a stable complex.

These metal complexes, in turn, can be highly effective catalysts. For example, palladium(II) complexes featuring pyridyl-ketone ligands have been synthesized and applied in Heck coupling reactions. acs.org Similarly, iron complexes with pyridyl-imine ligands (derived from pyridyl ketones) have shown catalytic activity in the transfer hydrogenation of ketones. proquest.com In these systems, the pyridyl-ketone moiety is crucial for stabilizing the metal center and modulating its electronic and steric properties, which directly influences the catalytic activity and selectivity. nih.gov The role of the compound is therefore as a building block for a catalyst, rather than being a catalyst itself.

Investigations into Biological Interactions and Pharmacological Targets Non Clinical Focus

Molecular Docking Studies with Biological Macromolecules

No specific molecular docking studies investigating "Methanone, (4-methylphenyl)-4-pyridinyl-" were identified in the literature search.

Receptor Binding Profiling and Ligand-Target Recognition

No non-clinical studies detailing the receptor binding profile for "Methanone, (4-methylphenyl)-4-pyridinyl-" were found.

Enzymatic Interaction Studies and Inhibition/Activation Mechanisms

No specific data from non-clinical enzymatic interaction studies for "Methanone, (4-methylphenyl)-4-pyridinyl-" were identified.

Structure-Activity Relationship (SAR) Studies for Biological Potency

No non-clinical Structure-Activity Relationship (SAR) studies specifically for "Methanone, (4-methylphenyl)-4-pyridinyl-" and its analogs were available in the searched literature.

Correlation of Structural Modifications with Observed Biological Responses (e.g., antimicrobial, anti-inflammatory, anticancer)

The diaryl methanone (B1245722) framework, particularly one incorporating a pyridine (B92270) ring, serves as a versatile template for developing biologically active agents. The structure-activity relationship (SAR) studies on analogous compounds indicate that modifications to either the 4-methylphenyl or the 4-pyridinyl ring can significantly influence antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity: Research on pyridine derivatives has established that the nitrogen atom's position within the ring and the nature of substituents are critical for antimicrobial efficacy. mdpi.comnih.gov For compounds related to (4-methylphenyl)-4-pyridinyl-methanone, SAR studies suggest that the introduction of specific functional groups can enhance potency against various bacterial and fungal strains. For instance, the presence of electron-withdrawing groups on the phenyl ring or the quaternization of the pyridine nitrogen has been shown in similar heterocyclic structures to increase interaction with microbial targets. nih.gov Studies on various pyridine derivatives have demonstrated that lipophilicity and electronic properties are key determinants of their minimum inhibitory concentrations (MICs) against pathogens like S. aureus and E. coli. nih.govresearchgate.net

| Structural Modification (in related Pyridine Derivatives) | Observed Effect on Antimicrobial Activity | Example Pathogen(s) | Reference |

|---|---|---|---|

| Addition of electron-withdrawing groups (e.g., halogens) to an aryl ring | Increased activity against Gram-positive and Gram-negative bacteria | S. aureus, E. coli | researchgate.net |

| Incorporation of a piperazine (B1678402) moiety | Enhanced activity against Gram-positive bacteria | S. aureus, S. pneumoniae | nih.gov |

| Variation of nitrogen position in the pyridinol ring | Significant effect on activity against MRSA strains | S. aureus (MRSA) | mdpi.com |

| Fusion with other heterocyclic rings (e.g., thienopyridine) | Potent and broad-spectrum antimicrobial activity | B. mycoides, C. albicans | researchgate.net |

Anti-inflammatory Activity: The anti-inflammatory potential of compounds structurally related to (4-methylphenyl)-4-pyridinyl-methanone is often linked to their ability to inhibit key mediators of inflammation, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and various interleukins. nih.govnih.gov SAR studies on pyridazinone and pyrimidine (B1678525) derivatives reveal that the nature and position of substituents on the aromatic rings dictate the potency and selectivity of this inhibition. nih.govresearchgate.net For example, the introduction of methoxy (B1213986) or halogen groups on the phenyl ring in similar heterocyclic ketones has been shown to modulate the inhibition of lipopolysaccharide (LPS)-induced inflammation in cell lines like RAW 264.7 macrophages. tandfonline.commdpi.com The mechanism often involves the suppression of signaling pathways such as NF-κB. researchgate.net

Anticancer Activity: The diaryl ketone or methanone structure is a recognized pharmacophore found in several potent anticancer agents that target tubulin polymerization. nih.govmdpi.com These agents bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net SAR for this class of compounds indicates that the substitution pattern on both aryl rings is crucial for activity. For the (4-methylphenyl)-4-pyridinyl-methanone scaffold, the 4-methyl group on the phenyl ring is a key feature. In related diaryl systems, modifications at this position, such as replacing the methyl group with methoxy or halogen groups, have been shown to significantly alter antiproliferative activity against various cancer cell lines. nih.gov

| Structural Modification (in analogous Diaryl Ketones) | Observed Effect on Anticancer Activity | Mechanism | Reference |

|---|---|---|---|

| Presence of 3,4,5-trimethoxy groups on one phenyl ring | Potent antiproliferative activity | Inhibition of tubulin polymerization | mdpi.com |

| Introduction of additional heterocyclic rings (e.g., imidazole) | Enhanced cytotoxicity against colon cancer cells | Tubulin polymerization inhibition, G2/M arrest | researchgate.net |

| Variations of substituents on the phenyl ring (e.g., -OH, -OMe) | Increased antiproliferative activity | Not specified | nih.gov |

| Substitution with electron-donating amine groups | Potent antimycobacterial activity (related to antiproliferation) | Inhibition of mycobacterial ATP synthase | mdpi.com |

Elucidation of Molecular Mechanisms of Action (e.g., antioxidant, anti-diabetic activity, in vitro or computational studies)

The specific arrangement of a substituted phenyl ring, a carbonyl bridge, and a pyridine ring in (4-methylphenyl)-4-pyridinyl-methanone suggests several potential molecular mechanisms of action that have been explored in analogous structures through in vitro and computational studies.

Antioxidant Activity: Compounds containing ketone functionalities can exhibit antioxidant properties by scavenging free radicals, thereby protecting against oxidative damage. nih.gov The mechanism can involve donating a hydrogen atom to neutralize reactive oxygen species (ROS). The antioxidant capacity of a molecule like (4-methylphenyl)-4-pyridinyl-methanone would be influenced by the electronic properties of its aromatic systems. The electron-donating 4-methyl group could potentially stabilize a radical formed after hydrogen donation, enhancing its scavenging activity. Conversely, some studies have shown that pyridyl ketones, particularly 2-pyridyl ketones, can generate persistent free radical intermediates upon UV irradiation, a property that depends critically on the position of the carbonyl group relative to the pyridine nitrogen. nih.gov

Anti-diabetic Activity: Pyridine and its derivatives are a significant class of compounds investigated for the management of diabetes. jchemrev.comnih.gov A primary mechanism of action for many such compounds is the inhibition of carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase. jchemrev.com By inhibiting these enzymes in the digestive tract, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial hyperglycemia. mdpi.com The (4-methylphenyl)-4-pyridinyl-methanone structure possesses the requisite aromatic and heterocyclic features that could allow it to bind to the active sites of these enzymes. Computational docking studies on other pyridine-based inhibitors have shown that interactions such as hydrogen bonding with the pyridine nitrogen and π-π stacking with the aromatic rings are crucial for potent inhibition. mdpi.com Another potential mechanism for related compounds involves the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones, thereby enhancing glucose-dependent insulin (B600854) secretion. nih.gov

| Compound Class/Derivative | Enzyme Target | Observed Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Amino nicotinic acid derivatives | α-Amylase | 12.17 - 37.33 µg/mL | jchemrev.com |

| Pyridoxal | α-Amylase | 10.87 mg/mL | jchemrev.com |

| Hydrazinyl arylthiazole based pyridine derivatives | α-Glucosidase | Potent Inhibition | researchgate.net |

| Cinnamoyl Sucrose Esters | α-Glucosidase / α-Amylase | High % Inhibition | mdpi.com |

Role as Chelating Agents in Biological Contexts

The structure of (4-methylphenyl)-4-pyridinyl-methanone contains two potential coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This arrangement allows the molecule to act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion. nih.gov Chelation therapy is a critical strategy for treating metal intoxication and managing diseases related to metal dyshomeostasis. ethernet.edu.etmdpi.com

The ability of pyridine-containing molecules to chelate biologically important metal ions such as iron (Fe), copper (Cu), and zinc (Zn) is well-documented. nih.govmdpi.com Hydroxypyridinones, for example, are a well-studied class of chelators with high affinity for hard metal ions like Fe(III). mdpi.com While (4-methylphenyl)-4-pyridinyl-methanone lacks the hydroxyl group of hydroxypyridinones, the combination of the pyridine nitrogen and carbonyl oxygen still provides a coordination site. According to the Hard and Soft Acids and Bases (HSAB) theory, borderline ions like Fe(II), Zn(II), and Cu(II) readily bind to nitrogen and oxygen donors. mdpi.com

The biological implication of this chelating ability is significant. By sequestering redox-active metal ions like Fe(II) or Cu(II), such compounds can prevent them from participating in Fenton-type reactions, which generate highly damaging hydroxyl radicals. This action represents an indirect antioxidant mechanism. nih.gov Furthermore, the activity of many metalloenzymes depends on the precise coordination of a metal cofactor; a chelating agent could potentially modulate the activity of these enzymes by competing for the metal ion. The antimicrobial and anticancer activities of some phytochelators have been linked to their ability to bind iron and other essential metals, depriving pathogens or cancer cells of these vital nutrients. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methanone, (4-methylphenyl)-4-pyridinyl-, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs), often involving condensation of aryl aldehydes, ketones, or pyridine derivatives. For example, analogous methanones are synthesized using N-(2-oxo-2-arylethyl)methanesulfonamide with aldehydes and cyanacetamide under reflux in ethanol, followed by thermal cyclization . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–150°C), and catalysts (e.g., K₂CO₃). Monitoring via TLC and purification by recrystallization are standard .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.5 ppm) .

- IR : Confirms carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and aromatic C-H bends .

- X-ray crystallography : SHELXT/SHELXL refine crystal structures, revealing bond lengths (e.g., C=O ~1.22 Å) and torsion angles. ORTEP-3 visualizes packing motifs .

Q. How are hydrogen-bonding networks analyzed in its crystal structure?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., R₂²(8) motifs). Software like Mercury calculates donor-acceptor distances (typically 2.8–3.2 Å) and angles (>120°). Intermolecular interactions are mapped via Hirshfeld surfaces, highlighting contributions from C-H···O/N contacts .

Advanced Research Questions

Q. How can computational methods predict electronic and nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) calculates frontier molecular orbitals (HOMO-LUMO gap), polarizability, and hyperpolarizability (β). Solvent effects are modeled using PCM. For example, methyl/pyridinyl substitutions reduce HOMO-LUMO gaps by 0.5–1.0 eV, enhancing NLO responses .

Q. What strategies resolve contradictions in crystallographic data (e.g., disorder or twinning)?

- Methodological Answer : For disordered regions, SHELXL’s PART instruction partitions occupancy. Twinned data (e.g., pseudo-merohedral twins) are refined using HKLF5 with BASF parameters. High-resolution data (>1.0 Å) and restraints (e.g., SIMU, DELU) improve model accuracy .

Q. How do substituents on the phenyl/pyridinyl rings influence reactivity and supramolecular assembly?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the carbonyl, favoring nucleophilic additions. Steric effects from 4-methyl groups hinder π-π stacking but promote C-H···π interactions. Comparative studies using derivatives (e.g., 4-nitro vs. 4-methoxy) quantify packing efficiency via lattice energy calculations (e.g., PIXEL method) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.